molecular formula C8H10N2O2S B14104854 2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid

Cat. No.: B14104854
M. Wt: 198.24 g/mol
InChI Key: OCLBDVLAKARYRF-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the use of α,β-dichloroethyl ether and thiourea, followed by the addition of sodium hydroxide to precipitate the desired product . The reaction conditions often include refluxing the mixture and then cooling it to obtain the crystalline product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may act as an antagonist against target enzymes like UDP-N-acetylmuramate/L-alanine ligase . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid is unique due to its specific structure and the presence of both amino and thiazole groups This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Biological Activity

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid, also known as a thiazole derivative, has garnered attention in pharmacology due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure

The compound features a thiazole ring, which is known for its role in numerous biological activities. The thiazole moiety contributes to the compound's ability to interact with various biological targets, making it a valuable scaffold for drug design.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of thiazole derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant activity against a range of pathogens:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
    • For example, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values often lower than those of standard antibiotics like streptomycin .
  • Fungi : Compounds containing the thiazole ring have demonstrated antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger.
    • A study reported that certain derivatives exhibited antifungal activity comparable to fluconazole, with MIC values ranging from 32–42 μg/mL .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Some derivatives have been shown to induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have demonstrated that certain thiazole derivatives can significantly reduce the viability of various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Substituents on the thiazole ring can enhance or diminish biological activity.
  • The presence of electron-withdrawing groups often increases antimicrobial potency while maintaining low toxicity profiles .

Data Summary

Activity TypeTarget Organisms/CellsMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus< 32
Escherichia coli< 32
AntifungalCandida albicans24–26
Aspergillus niger32–42
AnticancerVarious cancer cell linesIC50 < 50 μM

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)pent-2-enoic acid

InChI

InChI=1S/C8H10N2O2S/c1-2-3-5(7(11)12)6-4-13-8(9)10-6/h3-4H,2H2,1H3,(H2,9,10)(H,11,12)

InChI Key

OCLBDVLAKARYRF-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

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